3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine
Description
3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazin-2-amine core substituted at the 3-position with a 4-ethylpiperazine group. This structural motif is prevalent in medicinal chemistry, particularly in kinase inhibitors and protein-targeting agents. The ethylpiperazine moiety enhances solubility and modulates steric and electronic interactions with biological targets, such as kinases or disordered proteins like NUPR1 . Its synthesis typically involves coupling reactions between pyrazine intermediates and piperazine derivatives under nucleophilic or catalytic conditions .
Properties
Molecular Formula |
C10H17N5 |
|---|---|
Molecular Weight |
207.28 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-2-14-5-7-15(8-6-14)10-9(11)12-3-4-13-10/h3-4H,2,5-8H2,1H3,(H2,11,12) |
InChI Key |
DMXRHIGNBMKFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. Quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or piperazine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride); reactions are performed under various conditions depending on the specific reagent and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with reduced nitrogen functionalities. Substitution reactions can result in a wide range of products, including halogenated, alkylated, or acylated derivatives .
Scientific Research Applications
3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. It is studied for its ability to interact with specific biological targets and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Impact of Piperazine Alkyl Chain Length on Compound Properties
Core Heterocycle Modifications
Replacing the pyrazine core with other heterocycles alters electronic properties and target specificity:
- SHP099 (Pyrazine with bis-chlorophenyl substituent) : Exhibits potent SHP2 inhibition (IC50 = 0.071 µM) due to the electron-withdrawing chlorophenyl group enhancing target affinity .
- 3-(4-Methoxyphenyl)pyrazin-2-amine : A methoxyphenyl substituent introduces π-π stacking interactions but reduces solubility compared to ethylpiperazine analogs .
Table 2: Influence of Heterocyclic Core on Activity
Functional Group Additions
- HPK1 Inhibitors (e.g., 3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine) : A pyrazole-oxy group enhances allosteric inhibition of HPK1, demonstrating the importance of hydrogen-bonding motifs .
- VE-822 (Pyrazin-2-amine with sulfonylphenyl) : The sulfonyl group improves metabolic stability and ATR kinase inhibition .
Key Research Findings
- Steric and Electronic Balance : Ethylpiperazine in 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine provides optimal steric bulk for NUPR1 binding without compromising solubility, unlike bulkier analogs like YPC-21814 .
- Selectivity : Pyrazine cores with ethylpiperazine show higher selectivity for NUPR1 over kinases compared to pyridine-based analogs .
- Synthetic Versatility : Ethylpiperazine derivatives are synthesized efficiently via coupling reactions (e.g., Na2S2O4-mediated amination), enabling scalable production .
Biological Activity
3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound possesses a pyrazine ring, which is known for its role in various biological activities. The presence of the piperazine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Research indicates that 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine interacts with specific molecular targets, influencing various biological pathways. The primary mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic effects.
- Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways.
Antitumor Activity
Studies have demonstrated that 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine exhibits antitumor properties . In vitro assays showed that the compound inhibits the proliferation of cancer cells by inducing apoptosis.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (leukemia) | 0.5 | Induction of apoptosis |
| MOLM-13 (leukemia) | 0.75 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects . In animal models, it has shown potential in protecting neurons from oxidative stress and apoptosis.
Table 2: Neuroprotective Activity Data
| Model | Dose (mg/kg) | Outcome |
|---|---|---|
| Rat model of stroke | 10 | Reduced infarct volume |
| Mouse model of Alzheimer’s | 20 | Improved cognitive function |
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on MV4-11 leukemia cells indicated that treatment with 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine at concentrations of 0.5 µM resulted in significant apoptosis, as evidenced by flow cytometry analysis.
- Neuroprotection in Stroke Models : In a rat model of ischemic stroke, administration of the compound at a dose of 10 mg/kg significantly reduced brain injury and improved behavioral outcomes compared to control groups.
Research Findings
Recent studies have focused on the synthesis and characterization of derivatives of 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine to enhance its biological activity. Molecular docking studies suggest that modifications to the piperazine ring can improve binding affinity to target enzymes and receptors.
Table 3: Synthesis and Activity of Derivatives
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| Derivative A | Microwave-assisted synthesis | Increased antitumor activity |
| Derivative B | Traditional reflux method | Enhanced neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
